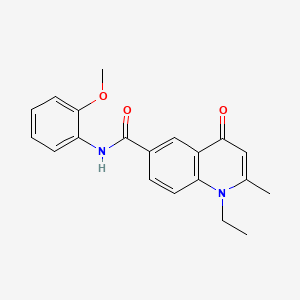![molecular formula C16H24ClNO2 B6112058 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B6112058.png)
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a piperidine derivative that has been synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is not fully understood. However, it has been shown to bind to certain receptors such as the sigma-1 receptor and the dopamine transporter. It has also been shown to modulate the activity of certain enzymes and ion channels. These actions may contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in certain brain regions, which may contribute to its potential as a treatment for drug addiction. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, it has been shown to have antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in lab experiments is its high purity and yield. This allows for accurate and reproducible experiments. Additionally, its various biochemical and physiological effects make it a versatile compound for studying different biological systems.
One limitation of using 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations. Therefore, caution should be taken when using this compound in experiments.
Direcciones Futuras
There are many future directions for the study of 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride. One direction is to further investigate its mechanism of action and how it interacts with different receptors and enzymes. Another direction is to explore its potential as a treatment for various neurological disorders such as drug addiction, depression, and neurodegenerative diseases. Additionally, its potential as a reagent for the synthesis of other compounds should be further explored.
Métodos De Síntesis
The synthesis method for 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride involves the reaction of 4-(2-methoxyphenoxy)but-2-enal with piperidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been used in various scientific research applications. It has been used as a ligand for certain receptors such as the sigma-1 receptor and the dopamine transporter. It has also been used as a reagent for the synthesis of other compounds. Additionally, it has been used in studies related to drug addiction, depression, and neuroprotection.
Propiedades
IUPAC Name |
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-2-6-12-17;/h3-4,7-10H,2,5-6,11-14H2,1H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTCUMGRMRVNGN-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC=CCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-4-quinolinyl)methyl]nicotinamide](/img/structure/B6111978.png)

![4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B6111991.png)

![1-[2-({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6112023.png)
![4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6112030.png)
![N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6112041.png)
![1-(4-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6112044.png)
![3-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6112047.png)

![1-(2-chlorobenzyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6112061.png)
![1-[2-methoxy-5-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6112066.png)
![2,6-di-tert-butyl-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6112076.png)
![N-(2-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6112079.png)